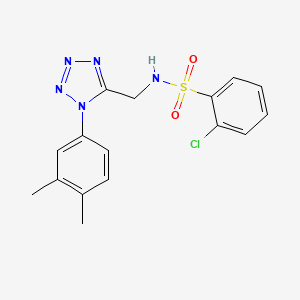

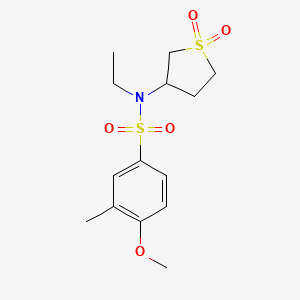

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Pharmacokinetics Analysis

The first paper discusses the pharmacokinetics of a lipophilic substituted benzamide compound in comparison to sulpiride, a known antipsychotic drug. The compound, referred to as 1, demonstrated a higher systemic bioavailability and brain penetration than sulpiride when administered orally to rats. The octanol-water partition coefficient of the compound was significantly higher than that of sulpiride, indicating a greater lipophilicity which may contribute to its enhanced absorption and brain access. This suggests that the compound could potentially be more effective in reaching the central nervous system, which is a desirable trait for drugs targeting brain-related conditions .

Synthesis and Characterization of Metal Complexes

The second paper focuses on the synthesis, characterization, and analysis of a furan-2-carboxamide derivative and its metal complexes. The compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL), was synthesized and characterized using various techniques including FT-IR, 1H NMR, and HR-MS. The crystal structure was determined, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. The metal complexes formed with Co(II), Ni(II), and Cu(II) were also characterized and their structures were optimized using computational methods. These complexes were further studied for their thermal decomposition properties, antioxidant, and antitumor activities, indicating potential pharmacological applications .

Molecular Structure and Chemical Properties

The molecular structure of HL, as determined by single crystal X-ray diffraction, indicates that it belongs to the monoclinic system with a specific space group. The unit cell parameters provide insights into the crystal packing and molecular interactions within the solid state. The ligand coordinates with metal ions in a bidentate manner, forming neutral complexes. Computational studies on the molecular orbitals of the HL ligand and its complexes contribute to understanding the electronic properties and potential reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical properties of the compounds, such as solubility and stability, can be inferred from the pharmacokinetic data and thermal decomposition studies. The higher lipophilicity of the benzamide compound suggests that it may have different solubility characteristics compared to sulpiride, which could affect its formulation and delivery. The thermal decomposition of the metal complexes provides information on their stability and could be relevant for their storage and handling. The chemical properties, including reactivity and potential interactions with biological targets, are crucial for their pharmacological profile. The antioxidant and antitumor activities of the metal complexes suggest that they may engage in chemical reactions with biological molecules, which could be the basis for their therapeutic effects .

Relevance to Pharmacology and Potential Applications

The studies presented in these papers contribute valuable information to the field of pharmacology. The enhanced pharmacokinetics of the benzamide compound may lead to the development of new drugs with better brain availability. The synthesis and characterization of the furan-2-carboxamide derivative and its metal complexes open up possibilities for new anticancer and antioxidant agents. The detailed analysis of their molecular structure and properties provides a foundation for further research and development in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Reactivity

The scientific research on compounds related to 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide focuses on their synthesis, chemical properties, and potential applications. One of the primary areas of interest is the synthesis of heterocyclic compounds that incorporate elements like furan, thiazole, and pyridine rings due to their potential biological activities and applications in various fields including medicinal chemistry and materials science.

For example, Aleksandrov et al. (2019) and El’chaninov et al. (2017) discuss the synthesis of compounds involving furan-2-carboxamide and its derivatives, showcasing the chemical reactivity of these compounds through various electrophilic substitution reactions. These studies highlight the versatility of furan-2-carboxamide as a core structure for further chemical modifications, which is relevant for the synthesis of compounds like this compound (Aleksandrov, El’chaninov, & Zablotskii, 2019); (El’chaninov & Aleksandrov, 2017).

Potential Biological Activities

The structural motifs present in this compound are known to exhibit a range of biological activities. Research efforts are directed towards synthesizing and evaluating the biological activities of such compounds, including their antimicrobial, antifungal, and anticancer properties.

For instance, Cakmak et al. (2022) explored the antimicrobial potential of a thiazole-based heterocyclic amide, demonstrating significant activity against a range of microorganisms. This study underscores the interest in compounds with thiazole and furan components for potential applications in developing new antimicrobial agents (Cakmak et al., 2022).

Material Science Applications

Beyond biological activities, compounds related to this compound are of interest in material science for the development of novel organic compounds with unique properties. The study by Patel (2020) focuses on the synthesis and characterization of furan ring-containing organic ligands, highlighting their potential in creating new materials with specific chelating properties. Such research could pave the way for the development of novel materials with applications ranging from catalysis to the development of new sensors (Patel, 2020).

properties

IUPAC Name |

5-(pyridin-3-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S2/c18-12(16-13-15-6-7-22-13)10-3-4-11(21-10)23(19,20)17-9-2-1-5-14-8-9/h1-8,17H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZACYYIRMRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2528079.png)

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)